molecular formula C45H31O3PS B12926220 12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

Cat. No.: B12926220
M. Wt: 682.8 g/mol
InChI Key: VMLIUIARKGGFHG-UHFFFAOYSA-N
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Description

12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is a complex organic compound with a unique structure that includes phenanthrene and indeno moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions to introduce phenanthrene groups . The reaction conditions often require palladium catalysts and specific ligands to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. scaling up the laboratory synthesis methods with appropriate modifications for large-scale production could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.

    Substitution: The phenanthrene groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenanthrene rings.

Scientific Research Applications

12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine has several scientific research applications:

Mechanism of Action

The mechanism by which 12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may interact with substrates to facilitate the formation of desired products through a series of intermediate steps.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine apart from similar compounds is its unique combination of phenanthrene and indeno moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other organic electronic devices.

Properties

Molecular Formula

C45H31O3PS

Molecular Weight

682.8 g/mol

IUPAC Name

12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine

InChI

InChI=1S/C45H31O3PS/c46-49(50)47-43-37(39-25-29-9-1-3-11-31(29)33-13-5-7-15-35(33)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(48-49)42(28)45)40-26-30-10-2-4-12-32(30)34-14-6-8-16-36(34)40/h1-20,25-26H,21-24H2,(H,46,50)

InChI Key

VMLIUIARKGGFHG-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=CC6=CC=CC=C6C7=CC=CC=C75)OP(=S)(OC8=C(C=CC1=C38)C9=CC1=CC=CC=C1C1=CC=CC=C19)O

Origin of Product

United States

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